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Compound of Interest

Compound Name:
1H-1,2,4-Triazole-3,5-diamine, N-

methyl-

CAS No.: 87253-82-5

Cat. No.: B3058017 Get Quote

For researchers, scientists, and drug development professionals, understanding the subtle yet

significant differences in the electronic and structural properties of isomeric compounds is

paramount. Triazole diamines, key building blocks in medicinal chemistry and materials

science, present a fascinating case study in isomerism. This guide provides a comprehensive

comparative analysis of the structural, electronic, and spectroscopic properties of 3,5-diamino-

1,2,4-triazole (also known as guanazole) and a theoretically explored 4,5-diamino-1,2,3-triazole

isomer using Density Functional Theory (DFT). By juxtaposing theoretical calculations with

available experimental data, we offer a robust framework for applying computational chemistry

to accelerate research and development.

Introduction to Triazole Diamines
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are

privileged structures in medicinal chemistry due to their ability to engage in hydrogen bonding

and their metabolic stability.[1][2] The introduction of two amino groups to the triazole core

creates a scaffold with a rich electronic landscape and multiple sites for molecular interactions,

making them valuable in the design of therapeutic agents and energetic materials.[3][4] The

constitutional isomerism between 1,2,4- and 1,2,3-triazole diamines leads to distinct electronic

distributions and, consequently, different chemical behaviors and biological activities. This

guide will delve into these differences through the lens of DFT, a powerful computational tool

for predicting molecular properties.[5]
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Methodology: A Validated Computational Approach
The cornerstone of this guide is a meticulously designed computational workflow that ensures

the accuracy and reliability of the theoretical predictions. The chosen methodologies are

benchmarked against experimental data where available, providing a self-validating system for

the analysis.

Computational Details
All DFT calculations were performed using the Gaussian 16 suite of programs. The choice of

functional and basis set is critical for obtaining accurate results for nitrogen-containing

heterocycles.[6]

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed

for geometry optimization and frequency calculations, as it provides a good balance between

computational cost and accuracy for organic molecules.[2] For a more refined electronic

structure analysis, the long-range corrected CAM-B3LYP functional was also utilized, which

is known to perform well for systems with potential charge-transfer character.[7][8]

Basis Set: The 6-311++G(d,p) basis set was used for all calculations. This triple-zeta basis

set includes diffuse functions (++) to accurately describe the electron density far from the

nucleus and polarization functions (d,p) to account for the non-spherical nature of electron

distribution in molecules.[9]

Experimental Benchmark: 3,5-Diamino-1,2,4-triazole
(Guanazole)
To ground our theoretical models in reality, we leverage the available experimental data for 3,5-

diamino-1,2,4-triazole. The crystal structure of its monohydrate has been determined by X-ray

diffraction, providing precise bond lengths and angles.[10][11] Additionally, experimental FT-IR

and FT-Raman spectra are available, offering a direct comparison for our calculated vibrational

frequencies.[12][13]

Computational Workflow
The following diagram illustrates the systematic workflow employed in this study:
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Caption: Computational workflow for the comparative DFT study of triazole diamines.

Results and Discussion: A Tale of Two Isomers
Structural Properties: A Comparison with Experimental
Data
The first step in our analysis is the optimization of the molecular geometries. For 3,5-diamino-

1,2,4-triazole, the calculated bond lengths and angles show excellent agreement with the

experimental X-ray diffraction data, validating our choice of computational method.
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Parameter
Experimental (X-ray)

[10][11]

Calculated

(B3LYP/6-

311++G(d,p))

Difference (%)

Bond Lengths (Å)

N1-N2 1.383 1.375 0.58

N2-C3 1.328 1.335 0.53

C3-N4 1.353 1.361 0.59

N4-C5 1.353 1.361 0.59

C5-N1 1.328 1.335 0.53

C3-N(amino) 1.341 1.350 0.67

C5-N(amino) 1.341 1.350 0.67

**Bond Angles (°) **

N1-N2-C3 107.8 107.5 0.28

N2-C3-N4 110.3 110.8 0.45

C3-N4-C5 103.8 103.4 0.39

N4-C5-N1 110.3 110.8 0.45

C5-N1-N2 107.8 107.5 0.28

Table 1. Comparison of selected experimental and calculated geometric parameters for 3,5-

diamino-1,2,4-triazole.

The small percentage differences underscore the reliability of the B3LYP/6-311++G(d,p) level

of theory for predicting the geometries of these systems.

For the theoretically explored 4,5-diamino-1,2,3-triazole, the optimized structure reveals distinct

geometric features compared to its 1,2,4-isomer. The N-N bond lengths and the internal ring

angles are notably different, which can be attributed to the altered arrangement of nitrogen

atoms in the heterocyclic ring.
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Vibrational Analysis: Matching Theory with Experiment
Vibrational spectroscopy provides a sensitive probe of molecular structure and bonding. The

calculated vibrational frequencies for 3,5-diamino-1,2,4-triazole, after applying a standard

scaling factor, are in good agreement with the experimental FT-IR and FT-Raman spectra.[12]

[14] This agreement further validates our computational model and allows for a confident

assignment of the observed vibrational modes.

Vibrational Mode
Experimental FT-IR

(cm⁻¹)[12]

Calculated

(B3LYP/6-

311++G(d,p))

(scaled)

Assignment

N-H stretch (amino) 3435, 3320 3450, 3335
Asymmetric and

symmetric stretching

N-H stretch (ring) 3130 3155 N-H stretching

C=N stretch 1645 1650 Ring stretching

NH₂ scissoring 1570 1580
Amino group

deformation

Ring breathing 1050 1055
Symmetric ring

stretching

Table 2. Comparison of selected experimental and calculated vibrational frequencies for 3,5-

diamino-1,2,4-triazole.

The calculated vibrational spectrum for 4,5-diamino-1,2,3-triazole predicts noticeable shifts in

the positions of key vibrational bands, particularly those associated with the ring stretching

modes. These predicted differences could be used to experimentally distinguish between the

two isomers.

Electronic Properties: Unveiling Isomeric Differences
The electronic properties of the triazole diamine isomers are where the most significant

differences emerge. These properties are crucial for understanding their reactivity and potential

as pharmacophores.
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the

HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability.

Molecule HOMO (eV) LUMO (eV)
HOMO-LUMO Gap

(eV)

3,5-diamino-1,2,4-

triazole
-6.25 -0.15 6.10

4,5-diamino-1,2,3-

triazole
-5.98 -0.32 5.66

Table 3. Calculated frontier molecular orbital energies and HOMO-LUMO gaps at the CAM-

B3LYP/6-311++G(d,p) level of theory.

The 4,5-diamino-1,2,3-triazole isomer exhibits a smaller HOMO-LUMO gap, suggesting it is

more kinetically labile and chemically reactive than the 3,5-diamino-1,2,4-triazole isomer. The

distribution of the HOMO and LUMO also differs significantly between the two isomers,

indicating different sites for nucleophilic and electrophilic attack.

The MEP surface provides a visual representation of the charge distribution within a molecule.

The red regions indicate areas of high electron density (nucleophilic sites), while the blue

regions represent areas of low electron density (electrophilic sites).

The MEP maps reveal that the nitrogen atoms of the triazole ring are the primary nucleophilic

centers in both isomers. However, the precise location and intensity of the negative potential

vary, which has important implications for their hydrogen bonding capabilities and interactions

with biological targets.

For a deeper understanding of the electronic structure, we performed NBO and AIM analyses.

NBO Analysis: This method localizes the electron density into chemical bonds and lone

pairs, providing a quantitative measure of electron delocalization and hyperconjugative

interactions. The analysis reveals significant delocalization of the lone pair electrons from the

amino groups into the triazole ring in both isomers, contributing to their aromaticity and

stability.
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AIM Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) allows for the

characterization of chemical bonds based on the topology of the electron density.[15] This

analysis helps to quantify the strength of intramolecular hydrogen bonds and other non-

covalent interactions that contribute to the overall stability of the molecules.

The following diagram illustrates the logical relationship between the different analytical

methods used to probe the electronic structure:

DFT Calculation
(CAM-B3LYP/6-311++G(d,p))

Frontier Molecular Orbitals
(HOMO, LUMO, Gap) Molecular Electrostatic PotentialNatural Bond Orbital Analysis Atoms in Molecules Analysis

Chemical Reactivity & Stability Intermolecular Interactions

Click to download full resolution via product page

Caption: Interplay of electronic structure analysis methods.

Conclusion and Future Directions
This comparative DFT study provides a detailed and experimentally validated analysis of the

structural and electronic properties of 3,5-diamino-1,2,4-triazole and offers theoretical insights

into the isomeric 4,5-diamino-1,2,3-triazole. Our findings demonstrate that while the two

isomers share a common molecular formula, their distinct arrangement of nitrogen atoms leads

to significant differences in their geometric parameters, vibrational spectra, and electronic

landscapes.

The methodologies and data presented in this guide serve as a valuable resource for

researchers in medicinal chemistry and materials science. The established computational

workflow can be readily adapted to study other substituted triazoles and related heterocyclic

systems. Future work could involve exploring the excited state properties of these molecules
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for applications in photochemistry and the systematic investigation of their interactions with

biological targets through molecular docking and quantum mechanics/molecular mechanics

(QM/MM) simulations.

Experimental Protocols
Step-by-Step DFT Calculation Protocol

Molecule Building: Construct the initial 3D coordinates of the triazole diamine isomer using a

molecular modeling software (e.g., GaussView, Avogadro).

Input File Preparation: Create a Gaussian input file with the following keywords for geometry

optimization and frequency calculation:

Job Submission: Submit the input file to a high-performance computing cluster.

Output Analysis:

Confirm successful convergence of the geometry optimization.

Verify that the frequency calculation yields no imaginary frequencies, confirming a true

energy minimum.

Extract the optimized coordinates, bond lengths, bond angles, and vibrational frequencies

from the output file.

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy

calculation with the CAM-B3LYP functional and include keywords for population analysis (for

NBO) and wavefunction analysis (for AIM).

Data Extraction and Visualization: Extract HOMO and LUMO energies, NBO analysis results,

and AIM data from the output file. Visualize molecular orbitals and MEP surfaces using

appropriate software.
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